molecular formula C11H12BrNO4S B582409 Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate CAS No. 1373232-33-7

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate

Cat. No.: B582409
CAS No.: 1373232-33-7
M. Wt: 334.184
InChI Key: AQCHBRZNYNSWAZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate is a chemical compound with the molecular formula C11H12BrNO4S and a molecular weight of 334.19 g/mol . It is a derivative of benzoic acid and contains a bromine atom and an isothiazolidin-2-yl group with a dioxo functionality. This compound is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate typically involves the bromination of methyl 2-(1,1-dioxoisothiazolidin-2-yl)benzoate. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted benzoates with various functional groups.

    Reduction Reactions: Products include reduced derivatives with different oxidation states.

    Oxidation Reactions: Products include sulfone or sulfoxide derivatives.

Scientific Research Applications

Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the isothiazolidin-2-yl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-bromo-2-iodobenzoate: Contains an iodine atom instead of the isothiazolidin-2-yl group.

    Methyl 2-amino-5-bromobenzoate: Contains an amino group instead of the isothiazolidin-2-yl group.

    Methyl 5-bromo-2-(1,1-dioxoisothiazolidin-2-yl)benzoate: Contains different substituents on the benzoate ring.

Uniqueness

This compound is unique due to the presence of both the bromine atom and the isothiazolidin-2-yl group with a dioxo functionality. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl 5-bromo-2-(1,1-dioxo-1,2-thiazolidin-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4S/c1-17-11(14)9-7-8(12)3-4-10(9)13-5-2-6-18(13,15)16/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHBRZNYNSWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Br)N2CCCS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742937
Record name Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373232-33-7
Record name Benzoic acid, 5-bromo-2-(1,1-dioxido-2-isothiazolidinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1373232-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-(1,1-dioxo-1lambda~6~,2-thiazolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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